N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by two key structural motifs:
2H-1,3-Benzodioxol-5-ylmethyl group: This methylenedioxy-substituted aromatic system is associated with metabolic stability and enhanced lipophilicity, traits common in bioactive molecules .
6-Methyl-2-oxo-1,2-dihydropyrimidin-4-ylsulfanyl moiety: The pyrimidinone ring, a heterocyclic scaffold, is often linked to hydrogen-bonding interactions in enzyme inhibition. The methyl group at position 6 and sulfanyl-acetamide chain may influence steric and electronic properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-9-4-14(18-15(20)17-9)23-7-13(19)16-6-10-2-3-11-12(5-10)22-8-21-11/h2-5H,6-8H2,1H3,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIWAGWHXAMMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analog in the provided evidence is 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (, Compound 5.12) . The table below highlights critical distinctions:
Impact of Structural Variations
The methylenedioxy ring may confer greater metabolic resistance compared to the benzyl group, which is prone to oxidative metabolism .
Pyrimidinone Substitution: The 6-methyl group in the target compound (vs. 4-methyl in Compound 5.12) could alter steric hindrance near the pyrimidinone’s reactive carbonyl, affecting binding affinity. Positional differences in the sulfanyl group (C4 vs. C2) may influence hydrogen-bonding patterns with target enzymes.
Physicochemical Properties :
- The higher melting point of Compound 5.12 (196°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) compared to the target compound, though data for the latter is unavailable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
